3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
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Overview
Description
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: A practical preparative method for the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile. This intermediate is then hydrolyzed to the ketone in acceptable overall yield .
Industrial Production Methods: While specific industrial production methods for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine are not widely documented, the synthesis typically involves standard organic synthesis techniques, including cyclization and hydrolysis reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Medicine: Research indicates its potential use in developing new therapeutic agents, especially those targeting the β-adrenergic system .
Industry: The compound is used in the production of dyes and other industrial chemicals .
Mechanism of Action
The compound exerts its effects primarily through its interaction with β-adrenergic receptors. It acts as a β-adrenergic stimulant, which means it can mimic the action of adrenaline and noradrenaline, leading to increased heart rate and bronchodilation . The molecular targets include β-adrenergic receptors, and the pathways involved are related to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .
Comparison with Similar Compounds
- 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid
- 2H-1,5-benzodioxepin, 3,4-dihydro-
Uniqueness: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is unique due to its specific β-adrenergic stimulant activity, which is not commonly observed in other similar compounds . This makes it particularly valuable in the development of new therapeutic agents targeting the β-adrenergic system .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQABHXBPYZCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CN)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383614 |
Source
|
Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23475-00-5 |
Source
|
Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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